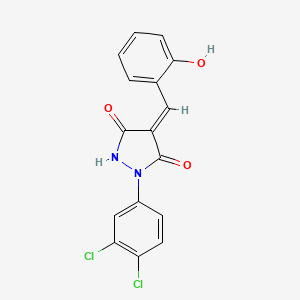

1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as dichloroacetate (DCA), is a small molecule drug that has been extensively studied for its potential therapeutic applications. DCA has been shown to have promising effects in treating various diseases, including cancer, metabolic disorders, and neurological disorders. In

Mecanismo De Acción

The mechanism of action of DCA involves the inhibition of PDK, which leads to the activation of PDH. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, leading to decreased cancer cell proliferation and increased apoptosis. DCA also has other effects on cellular metabolism, including increased fatty acid oxidation and decreased lipogenesis.

Biochemical and Physiological Effects

DCA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DCA has been shown to decrease cell proliferation and increase apoptosis. In skeletal muscle cells, DCA has been shown to increase insulin sensitivity and improve glucose uptake. In adipose tissue, DCA has been shown to increase fatty acid oxidation and decrease lipogenesis. In neurons, DCA has been shown to improve mitochondrial function and decrease oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using DCA in lab experiments is that it is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. DCA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using DCA in lab experiments is that it can have off-target effects on other enzymes and metabolic pathways, which could complicate the interpretation of results.

Direcciones Futuras

There are many potential future directions for research on DCA. One area of research is in developing more potent and selective inhibitors of PDK that could have improved efficacy and fewer off-target effects. Another area of research is in developing combination therapies that could enhance the anti-cancer effects of DCA. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCA in different cell types and disease states.

Métodos De Síntesis

The synthesis of DCA involves the reaction of 1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedioneic acid with hydrazine hydrate and 2-hydroxybenzaldehyde under reflux in ethanol. The resulting product is then purified by recrystallization to obtain pure DCA. This synthesis method has been well established and is widely used in both academic and industrial settings.

Aplicaciones Científicas De Investigación

DCA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in cancer treatment. DCA has been shown to selectively target cancer cells by inhibiting the mitochondrial enzyme pyruvate dehydrogenase kinase (PDK), which leads to the activation of pyruvate dehydrogenase (PDH). This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, leading to decreased cancer cell proliferation and increased apoptosis.

In addition to cancer treatment, DCA has also been studied for its potential applications in treating metabolic disorders such as diabetes and obesity. DCA has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle cells, which could lead to improved glucose control in diabetic patients. DCA has also been shown to increase fatty acid oxidation and decrease lipogenesis in adipose tissue, which could lead to improved weight loss in obese patients.

DCA has also been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. DCA has been shown to improve mitochondrial function and decrease oxidative stress in neurons, which could lead to improved cognitive function and decreased neurodegeneration.

Propiedades

IUPAC Name |

(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-12-6-5-10(8-13(12)18)20-16(23)11(15(22)19-20)7-9-3-1-2-4-14(9)21/h1-8,21H,(H,19,22)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYTUYUCLOMYRU-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)

![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)

![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)

![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)

![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)

![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)

![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5734037.png)